molecular formula C6H10O3S B022563 1-(1,1-Dioxothiolan-2-yl)ethanone CAS No. 101457-57-2

1-(1,1-Dioxothiolan-2-yl)ethanone

Cat. No.: B022563
CAS No.: 101457-57-2
M. Wt: 162.21 g/mol
InChI Key: MTVQHFPAKJKTQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,1-Dioxothiolan-2-yl)ethanone is a ketone derivative featuring a tetrahydrothiophene-1,1-dioxide (1,1-dioxothiolan) ring substituted at the 2-position with an acetyl group. The sulfone group (S=O₂) in the dioxothiolan moiety imparts significant polarity and electron-withdrawing effects, influencing the compound’s reactivity and physical properties.

Molecular Formula: C₅H₈O₃S
Molecular Weight: ~148.18 g/mol
Key Features:

  • Sulfone group enhances polarity and stability.
  • The acetyl group at position 2 of the dioxothiolan ring may increase electrophilicity, facilitating nucleophilic reactions.

Properties

CAS No.

101457-57-2

Molecular Formula

C6H10O3S

Molecular Weight

162.21 g/mol

IUPAC Name

1-(1,1-dioxothiolan-2-yl)ethanone

InChI

InChI=1S/C6H10O3S/c1-5(7)6-3-2-4-10(6,8)9/h6H,2-4H2,1H3

InChI Key

MTVQHFPAKJKTQC-UHFFFAOYSA-N

SMILES

CC(=O)C1CCCS1(=O)=O

Canonical SMILES

CC(=O)C1CCCS1(=O)=O

Synonyms

Ethanone, 1-(tetrahydro-1,1-dioxido-2-thienyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

  • Sulfone vs.
  • Dioxolane vs. Dioxothiolan: The dioxolane ring in 1-Cycloheptyl-2-(1,3-dioxolan-2-yl)ethanone lacks sulfur, resulting in lower molecular weight and different electronic effects compared to the sulfone-containing analog .
  • Aromatic vs. Aliphatic Substituents: Aromatic ethanones (e.g., nitro-phenyl derivatives) exhibit UV absorption and conjugation useful in photochemical applications, whereas aliphatic substituents (e.g., cycloheptyl) may enhance lipid solubility .

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